An In-depth Technical Guide to 2-Fluoro-1-phenylethanol: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-1-phenylethanol: Structure, Properties, Synthesis, and Applications
Abstract
2-Fluoro-1-phenylethanol is a fluorinated organic compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenyl group, a hydroxyl group, and a fluorine atom, make it a valuable chiral building block for the synthesis of more complex, biologically active molecules. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 2-Fluoro-1-phenylethanol, covering its chemical structure, physicochemical properties, spectroscopic signature, a detailed synthesis protocol, and its applications in modern research.
Introduction: The Significance of Fluorinated Alcohols in Synthesis
The introduction of fluorine into organic molecules is a well-established strategy in drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can be leveraged to enhance a drug candidate's profile.[2][3] 2-Fluoro-1-phenylethanol serves as a prime example of a versatile fluorinated building block. It provides a stereogenic center and multiple reactive sites, enabling its incorporation into a wide array of molecular scaffolds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Chemical Structure and Physicochemical Properties
2-Fluoro-1-phenylethanol, with the chemical formula C8H9FO, consists of a phenyl group and a 2-fluoroethanol moiety attached to the same carbon atom. This central carbon is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-Fluoro-1-phenylethanol.
Caption: Chemical structure of 2-Fluoro-1-phenylethanol.
The physicochemical properties of 2-Fluoro-1-phenylethanol are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-1-phenylethanol | [4] |
| Molecular Formula | C8H9FO | [4][5] |
| Molecular Weight | 140.15 g/mol | [4] |
| CAS Number | 450-94-2 | [4] |
| Appearance | Colorless liquid | [6] |
| Melting Point | 19 - 20 °C (66 - 68 °F) | [7] |
| Boiling Point | 204 °C (399 °F) at 993 hPa | [7] |
| Density | 1.012 g/cm³ at 25 °C (77 °F) | [7] |
| Topological Polar Surface Area | 20.2 Ų | [4] |
| XLogP3 | 1.4 | [4] |
Synthesis and Reactivity: A Practical Protocol
A common and reliable method for synthesizing 2-Fluoro-1-phenylethanol is the reduction of its corresponding ketone, 2-fluoro-1-phenylethanone. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical for achieving high yield and selectivity.
Caption: Workflow for the synthesis of 2-Fluoro-1-phenylethanol.
Experimental Protocol: Reduction of 2-Fluoro-1-phenylethanone
This protocol describes a standard laboratory-scale synthesis.
Materials:
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2-Fluoro-1-phenylethanone
-
Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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1 M Hydrochloric acid (HCl)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and column chromatography setup.
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-1-phenylethanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.
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Causality: Using an ice bath controls the initial exothermic reaction upon adding the reducing agent, preventing side reactions and ensuring selectivity. Methanol is a common protic solvent for borohydride reductions.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions over 30 minutes.
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the phenyl ring or the C-F bond. Adding it portion-wise maintains control over the reaction rate.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
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Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl at 0°C until the effervescence ceases and the solution is slightly acidic (pH ~6).
-
Causality: The acidic workup neutralizes the borate esters formed during the reaction and destroys any unreacted hydride, ensuring safe handling in the subsequent steps.
-
-
Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Causality: Ethyl acetate is a suitable organic solvent for extracting the product from the aqueous phase due to its polarity and immiscibility with water.
-
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Causality: The bicarbonate wash removes any residual acid, while the brine wash helps to remove water from the organic layer, facilitating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure 2-Fluoro-1-phenylethanol.
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Trustworthiness: This final purification step is critical for removing any unreacted starting material, byproducts, and impurities. The purity of the final product should be confirmed by NMR spectroscopy.
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Applications in Research and Drug Development
The true value of 2-Fluoro-1-phenylethanol lies in its application as a synthetic intermediate. The hydroxyl group can be easily converted into a good leaving group (e.g., tosylate or mesylate) or used in esterification and etherification reactions. The fluorine atom at the C2 position can significantly alter the properties of a target molecule.
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Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block enzymatic oxidation, thereby increasing the metabolic stability and half-life of a drug.[3]
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Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines.[1] This can influence a drug's solubility, membrane permeability, and receptor binding interactions.
-
Conformational Control: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, which can be exploited to lock a molecule into a bioactive conformation.[2]
-
PET Imaging: The radioactive isotope ¹⁸F can be incorporated to synthesize radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in drug discovery and clinical diagnostics.[2]
Safety and Handling
2-Fluoro-1-phenylethanol is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation.[4][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
-
First Aid:
Conclusion
2-Fluoro-1-phenylethanol is more than just a simple alcohol; it is a strategic tool for the modern medicinal chemist. Its unique combination of a phenyl ring, a reactive hydroxyl group, and a modulating fluorine atom makes it a highly valuable building block for creating novel therapeutics. Understanding its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to effectively utilize this compound in the pursuit of new and improved medicines.
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